2-Bromo-N-methylbenzo[d]thiazol-6-amine
Description
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-bromo-N-methyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C8H7BrN2S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4,10H,1H3 |
InChI Key |
BHFWVCQYZHEFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo N Methylbenzo D Thiazol 6 Amine and Analogs
Strategies for Benzothiazole (B30560) Ring System Construction
The formation of the benzothiazole scaffold is a foundational step in the synthesis of a wide array of biologically active molecules. researchgate.net Conventional methods often involve the condensation of 2-aminothiophenols with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides. unife.itwikipedia.org
A prevalent and historically significant method for constructing 2-aminobenzothiazole (B30445) derivatives involves the reaction of substituted anilines with a thiocyanate (B1210189) source, followed by an oxidative cyclization. This approach, often referred to as the Hugershoff reaction, is adaptable for producing various analogs. The reaction typically proceeds by first forming a thiourea (B124793) intermediate from the aniline (B41778) and thiocyanate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring.
Different reagents and catalysts can be employed to facilitate this transformation. For instance, p-substituted anilines can be cyclized using potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) in the presence of a catalyst. indexcopernicus.comresearchgate.net Bromine in acetic acid is a classic and effective system for this oxidative cyclization. rjpbcs.comnih.gov The bromine acts as a catalyst to promote the ring closure of the intermediate thiourea. indexcopernicus.comresearchgate.net Sulfuric acid has also been utilized as a catalyst for this transformation. researchgate.netrjpbcs.com
| Aniline Precursor | Thiocyanate Source | Catalyst/Conditions | Product Type |
|---|---|---|---|
| p-Substituted aniline | Potassium Thiocyanate (KSCN) | Bromine (Br₂) in Acetic Acid | 2-Amino-6-substituted benzothiazole indexcopernicus.comrjpbcs.com |
| p-Substituted aniline | Sodium Thiocyanate (NaSCN) | Sulfuric Acid (H₂SO₄) | 2-Amino-6-substituted benzothiazole researchgate.netrjpbcs.com |
| 4-Substituted anilines | Ammonium (B1175870) Thiocyanate (NH₄SCN) | Bromine (Br₂) | 4-Substituted-2-aminobenzothiazoles rjpbcs.com |
| Substituted Arylthioureas | - | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles researchgate.netrjpbcs.com |
In recent years, modern synthetic chemistry has shifted towards the use of transition-metal catalysts to achieve more efficient and environmentally benign bond formations. mdpi.com These methods often offer milder reaction conditions, higher yields, and broader substrate scope compared to classical approaches. The synthesis of benzothiazoles has benefited significantly from these advancements, particularly through intramolecular C-S bond formation via cross-coupling reactions. rjpbcs.com
Catalysts based on copper, palladium, ruthenium, and nickel have been successfully employed for the synthesis of 2-aminobenzothiazoles from aryl halides and thioureas. rjpbcs.commdpi.com For example, copper- and palladium-catalyzed intramolecular C-S cross-coupling is a demonstrated methodology for this purpose. rjpbcs.com Similarly, Ru(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas provides an effective route to substituted 2-aminobenzothiazoles. mdpi.com Nickel catalysts have also been used for intramolecular oxidative C-H bond functionalization of arylthioureas to yield the desired benzothiazole products. researchgate.net
| Catalyst System | Substrates | Reaction Type | Key Feature |
|---|---|---|---|
| Copper (Cu) and Palladium (Pd) | Aryl halide and Thiourea | Intramolecular C-S Cross-Coupling | Forms C-S bond between aryl halide and thiourea functionality. rjpbcs.com |
| Ruthenium(III) chloride (RuCl₃) | N-Arylthioureas | Intramolecular Oxidative C-H/S-H Coupling | Achieves high yields for various substituted 2-aminobenzothiazoles. mdpi.com |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | N-Aryl-N',N'-dialkylthioureas | Intramolecular Oxidative Cyclization | Synthesizes 2-(dialkylamino)benzothiazoles. mdpi.com |
| Nickel(II) (Ni(II)) | N-Arylthioureas | Intramolecular Oxidative C-H Functionalization | Provides good to excellent yields of 2-aminobenzothiazoles. researchgate.net |
Regioselective Bromination at the C-2 Position of Benzothiazoles
Introducing a bromine atom specifically at the C-2 position of the benzothiazole ring requires a different strategy than brominating the fused benzene (B151609) ring. The electronic nature of the benzothiazole system makes the benzene ring susceptible to electrophilic aromatic substitution, especially when activated by an amino group at the C-6 position. rsc.org Therefore, direct electrophilic bromination typically does not lead to C-2 substitution.
A common and effective method to achieve C-2 halogenation is through a Sandmeyer-type reaction, starting from a 2-aminobenzothiazole precursor. This process involves the diazotization of the 2-amino group to form a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst.
While direct electrophilic bromination at C-2 is challenging, electrophilic substitution on the benzothiazole nucleus itself has been studied. The bromination of aminobenzothiazoles in solvents like chloroform (B151607) has been shown to result in substitution on the benzene ring, at positions ortho and para to the activating amino group. rsc.org For instance, bromination of 6-aminobenzothiazole (B108611) leads to substitution at the 5- and 7-positions. rsc.org
To achieve C-2 bromination, functional group manipulation is necessary. The diazotization of 2-aminobenzothiazole, formed as described in section 2.1, is carried out in a strong acidic medium (like hydrobromic acid) with sodium nitrite (B80452) at low temperatures. The resulting diazonium salt is then treated with a bromine source to install the bromine at the C-2 position.
The choice of bromine source is critical for achieving the desired transformation with high specificity.
For Benzene Ring Bromination: Molecular bromine (Br₂) is a common reagent for electrophilic aromatic substitution on the benzene portion of the benzothiazole ring. rsc.org N-Bromosuccinimide (NBS) can also be used, sometimes offering milder conditions and better selectivity. nih.govutm.my However, these reagents will not typically brominate the C-2 position directly.
For C-2 Bromination (via Sandmeyer reaction): In the Sandmeyer reaction, the bromine source is typically the hydrobromic acid (HBr) used during diazotization, along with a copper(I) bromide (CuBr) catalyst. The CuBr facilitates the displacement of the diazonium group by bromide.
Alternative C-2 Functionalization: Other strategies for C-2 functionalization that could lead to a bromo-derivative include lithiation at the C-2 position followed by quenching with an electrophilic bromine source like carbon tetrabromide (CBr₄). researchgate.net
N-Methylation of the 6-Amino Moiety
The final step in the synthesis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine is the selective methylation of the exocyclic amino group at the C-6 position. This is a standard N-alkylation of an aromatic amine. Care must be taken to use conditions that favor mono-methylation and avoid reaction at the heterocyclic nitrogen atom.
Several methods are available for the N-methylation of arylamines:
Direct Alkylation: Using an electrophilic methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a weak base to neutralize the acid produced. Over-alkylation to the dimethylamino derivative can be a competing side reaction.
Reductive Amination: A two-step, one-pot procedure involving the reaction of the 6-aminobenzothiazole with formaldehyde (B43269) to form a Schiff base (imine) or aminal intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method often provides high yields of the mono-methylated product.
| Reagent/Method | Typical Conditions | Key Characteristics |
|---|---|---|
| Methyl Iodide (CH₃I) | Solvent (e.g., DMF, Acetone), Base (e.g., K₂CO₃, NaHCO₃) | Classic electrophilic alkylation; risk of over-methylation. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Aqueous or organic solvent, Base (e.g., K₂CO₃) | Potent methylating agent; requires careful handling. |
| Formaldehyde / NaBH₄ | Methanol or other protic solvent | Reductive amination; generally high selectivity for mono-methylation. |
| Formaldehyde / Formic Acid | Heating (Eschweiler-Clarke reaction) | Uses formic acid as the reducing agent; classic method. |
Direct N-Alkylation Protocols
Direct N-methylation of the 6-amino group on the 2-bromobenzo[d]thiazol-6-amine (B1522643) precursor is a straightforward approach. This transformation typically involves the use of a methylating agent in the presence of a base. One of the most established methods for the N-methylation of primary aromatic amines is the Eschweiler-Clarke reaction. wikipedia.org This reaction utilizes an excess of formic acid and formaldehyde to install the methyl group, with the significant advantage of preventing over-alkylation to form quaternary ammonium salts. wikipedia.org
Alternatively, direct alkylation can be performed using methyl halides, such as methyl iodide, in the presence of a suitable base to deprotonate the amine, thereby increasing its nucleophilicity. nih.gov The choice of base and solvent is critical to ensure the reaction proceeds efficiently and to minimize potential side reactions, such as alkylation of the heterocyclic nitrogen atom.
| Reactant | Reagents | Solvent | Conditions | Product |
| 2-Bromobenzo[d]thiazol-6-amine | Formaldehyde, Formic Acid | None | Heating | 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine |
| 2-Bromobenzo[d]thiazol-6-amine | Methyl Iodide, K₂CO₃ | DMF | Room Temp. | 2-Bromo-N-methylbenzo[d]thiazol-6-amine |
Stepwise Synthesis Involving Protected Amine Intermediates
A stepwise approach involving the use of a protecting group for the amine functionality offers greater control and can prevent undesired side reactions, particularly when other reactive sites are present in the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic conditions and its facile removal under acidic conditions. fishersci.co.ukjk-sci.com
The synthesis proceeds in three main steps:
Protection: The primary amine at the 6-position of 2-Bromobenzo[d]thiazol-6-amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) to form the N-Boc protected intermediate. jk-sci.com
N-Alkylation: The resulting carbamate (B1207046) is then N-methylated. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen of the Boc-amine, followed by the addition of methyl iodide. researchgate.net The Boc group facilitates this step and prevents dialkylation.
Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final N-methylated product. jk-sci.com
| Step | Starting Material | Reagents | Solvent | Product |
| 1. Protection | 2-Bromobenzo[d]thiazol-6-amine | (Boc)₂O, TEA | THF | tert-butyl (2-bromobenzo[d]thiazol-6-yl)carbamate |
| 2. N-Alkylation | tert-butyl (2-bromobenzo[d]thiazol-6-yl)carbamate | NaH, Methyl Iodide | THF | tert-butyl (2-bromobenzo[d]thiazol-6-yl)(methyl)carbamate |
| 3. Deprotection | tert-butyl (2-bromobenzo[d]thiazol-6-yl)(methyl)carbamate | TFA | DCM | 2-Bromo-N-methylbenzo[d]thiazol-6-amine |
Synthesis of Key Precursor Intermediates for Advanced Derivatization
The successful synthesis of the target compound and its analogs relies on the efficient preparation of key precursors.
Preparation of 2-Bromobenzo[d]thiazol-6-amine
The foundational precursor, 2-Bromobenzo[d]thiazol-6-amine, is synthesized via the cyclization of a substituted aniline. The classical and widely adopted method involves the reaction of 4-bromoaniline (B143363) with potassium thiocyanate (KSCN) in the presence of bromine. sigmaaldrich.com This reaction proceeds in a solution of acetic acid, where the aniline is first converted to a thiocyanate intermediate, which then undergoes an oxidative cyclization mediated by bromine to form the 2-aminobenzothiazole ring system. nih.gov
| Reactant | Reagents | Solvent | Conditions | Product |
| 4-bromoaniline | 1. KSCN2. Br₂ | Acetic Acid | Room Temp. | 2-Amino-6-bromobenzothiazole |
It is important to note that the direct bromination of 2-aminobenzothiazol-6-amine is not the preferred route, as the synthesis starts from the readily available 4-bromoaniline to ensure the correct regiochemistry of the bromo-substituent.
Synthesis of N-Methylbenzo[d]thiazol-6-amine Derivatives
The synthetic protocols described for 2-Bromo-N-methylbenzo[d]thiazol-6-amine can be adapted to prepare a range of N-methylated analogs by starting with different substituted anilines. For instance, beginning with 4-chloroaniline (B138754) or 4-methylaniline (p-toluidine) allows for the synthesis of 2-amino-6-chlorobenzothiazole (B160215) and 2-amino-6-methylbenzothiazole, respectively. orgsyn.org
These precursors can then undergo direct N-methylation or the stepwise protection-alkylation-deprotection sequence to yield the corresponding N-methyl derivatives. This versatility allows for the creation of a library of compounds with varied substitution patterns on the benzene ring of the benzothiazole core, which is crucial for structure-activity relationship studies.
| Precursor | Proposed N-Methylation Method | Product |
| 2-Amino-6-chlorobenzothiazole | Eschweiler-Clarke Reaction | N,N-dimethylbenzo[d]thiazol-6-amine |
| 2-Amino-6-methylbenzothiazole | Stepwise (Boc protection, NaH/MeI, TFA) | N-methylbenzo[d]thiazol-6-amine |
Chemical Reactivity and Derivatization Studies of 2 Bromo N Methylbenzo D Thiazol 6 Amine
Reactivity of the C-2 Bromine Atom
The bromine atom at the C-2 position of the benzothiazole (B30560) ring is susceptible to various chemical transformations, making it a versatile handle for introducing molecular diversity.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, the bromide ion. wikipedia.org The electrophilic nature of the carbon atom at the C-2 position, enhanced by the adjacent nitrogen and sulfur atoms, facilitates these reactions.
In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom, and the leaving group departs in a single, concerted step. wikipedia.orgnih.gov This process typically results in an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Alternatively, the reaction can proceed through a two-step SN1 mechanism, where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com This pathway is favored by substrates that can form stable carbocations and is often associated with racemization. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com
The choice between SN1 and SN2 pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent. nih.gov For 2-bromobenzothiazole derivatives, the reaction conditions can be tailored to favor one mechanism over the other, allowing for controlled synthesis of various derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction has been successfully applied to 2-bromobenzothiazole derivatives to synthesize 2-arylbenzothiazoles. For instance, a ligand-free Suzuki coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, affording good to excellent yields. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |
| 2'-Bromo-2-aryl benzothiazoles | Boronic acid derivatives | Pd2(dba)3, Na2CO3 | 2'-(Benzo[d]thiazol-2-yl)-5'-methyl-[1,1'-biphenyl]-3-ol | 92 | nih.gov |
| 2'-Bromo-2-aryl benzothiazoles | Boronic acid derivatives | Pd2(dba)3, Na2CO3 | 2'-(Benzo[d]thiazol-2-yl)-5'-methyl-[1,1'-biphenyl]-4-sulfonamide | 78 | nih.gov |
| 6-Bromo-2-aminobenzothiazole | Phenylboronic acid | Pd(0) | 6-Phenylbenzo[d]thiazol-2-amine | Not specified | researchgate.net |
| Acylated 6-bromo-2-aminobenzothiazole | Various aryl boronic acids | Pd(0) | N-(6-aryl-benzo[d]thiazol-2-yl)acetamides | 80-85 | mdpi.com |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides or triflates. wikipedia.org This reaction has been instrumental in synthesizing a wide array of aryl amines. wikipedia.orgnih.gov The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for the efficiency of the reaction. nih.gov This methodology has been successfully used for the amination of 2-bromopyridines with various amines, suggesting its potential applicability to 2-bromobenzothiazole systems. nih.govresearchgate.net
Reactivity of the N-Methyl-6-amino Moiety
The N-methyl-6-amino group on the benzothiazole ring is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for derivatization.
Amidation and Acylation Reactions
The amino group can readily react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids to form amides. nih.gov This reaction is a common strategy to introduce a wide range of substituents. For example, 2-amino-6-nitrobenzothiazole has been acylated with acetic anhydride, followed by reduction of the nitro group and subsequent functionalization of the resulting amino group. nih.gov Similarly, N-acetylation of 2-aminobenzothiazoles has been achieved using acetic acid as the acetylating agent. umpr.ac.id
Condensation Reactions and Schiff Base Formation
The amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. alayen.edu.iqijpbs.com These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. mdpi.com Schiff bases derived from 2-aminobenzothiazole (B30445) derivatives have been synthesized by reacting them with various aromatic aldehydes. alayen.edu.iqnih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of certain Schiff bases. researchgate.net
| Amine Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product | Reference |
| 2-Amino-6-bromobenzothiazole | o-Vanillin | Reflux in ethanol with piperidine | o-Vanilidine-2-amino-6-bromo benzothiazole | |
| 4,6-Difluoro-2-amino benzothiazole | Various aromatic aldehydes | Reflux with constant stirring | Novel Schiff bases | ijpbs.com |
| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde, 2-chlorobenzaldehyde, 2,4-Dihydroxybenzaldehyde | Reflux in ethanol with acetic acid | NB, CB, and HB Schiff base ligands | mdpi.com |
Other N-Functionalization Strategies
Beyond acylation and Schiff base formation, the N-methyl-6-amino group can be functionalized through various other reactions. These include reactions with isocyanates and isothiocyanates to form urea and thiourea (B124793) derivatives, respectively. nih.gov Additionally, the amino group can be a site for alkylation and sulfonylation reactions, further expanding the chemical space of benzothiazole derivatives. nih.govnih.gov
Research on Chemical Transformations of 2-Bromo-N-methylbenzo[d]thiazol-6-amine Remains Limited
Despite the interest in the derivatization of benzothiazole compounds for various scientific applications, a thorough review of available scientific literature and chemical databases reveals a significant gap in the documented chemical transformations of 2-Bromo-N-methylbenzo[d]thiazol-6-amine at positions other than the bromo and N-methyl groups.
Currently, there is no specific research detailing the chemical reactivity and derivatization of the benzothiazole nucleus of 2-Bromo-N-methylbenzo[d]thiazol-6-amine. This includes common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the benzene (B151609) ring portion of the molecule. Furthermore, studies on the modification of the thiazole (B1198619) ring, beyond alterations at the 2-position, are not present in the accessible scientific literature.
While the broader class of benzothiazoles is known to undergo various chemical transformations, the specific electronic and steric effects of the bromo, N-methylamino, and thiazole moieties on the reactivity of the aromatic ring in this particular compound have not been experimentally investigated or reported. The interplay of the electron-withdrawing nature of the bromine atom and the electron-donating character of the N-methylamino group, combined with the inherent reactivity of the benzothiazole system, makes theoretical prediction of reaction outcomes complex without empirical data.
Consequently, a detailed discussion, including research findings and data tables on the chemical transformations at other positions of the benzothiazole nucleus of 2-Bromo-N-methylbenzo[d]thiazol-6-amine, cannot be provided at this time due to the absence of published research on the subject.
Spectroscopic and Advanced Structural Characterization in Chemical Research
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation or analysis of fragmentation patterns under techniques like electron ionization (EI), is not available in the reviewed literature for 2-Bromo-N-methylbenzo[d]thiazol-6-amine.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental infrared spectroscopy data for 2-Bromo-N-methylbenzo[d]thiazol-6-amine, which would identify characteristic vibrational frequencies for its functional groups (such as N-H stretching of the secondary amine, C-N stretching, C-S stretching, and aromatic C-H bending), has not been reported.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
There are no published X-ray crystallography studies for 2-Bromo-N-methylbenzo[d]thiazol-6-amine. Such an analysis would provide definitive proof of its solid-state conformation, bond lengths, bond angles, and details about intermolecular interactions within the crystal lattice.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
While HPLC is a standard technique for assessing the purity of synthesized compounds, no specific methods, retention times, or chromatograms have been published for the analysis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine.
Without access to primary research detailing the synthesis and characterization of 2-Bromo-N-methylbenzo[d]thiazol-6-amine, a scientifically rigorous article on its spectroscopic and structural properties cannot be constructed. The information available pertains to its isomers and is not applicable to the subject of this article.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of novel compounds. For benzothiazole (B30560) derivatives, these studies typically utilize Density Functional Theory (DFT) to investigate electronic structure and reactivity. researchgate.netmdpi.com
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT studies on benzothiazole analogs are often performed to optimize the ground state molecular geometry and calculate various electronic properties. nih.gov Methods like B3LYP with basis sets such as 6-31+G** are commonly employed to understand the electron distribution, stability, and potential reaction sites of the molecule. nih.gov Such analyses for 2-Bromo-N-methylbenzo[d]thiazol-6-amine would provide insights into how the bromo, methyl, and amine substituents influence the electronic environment of the benzothiazole core. However, no specific studies or results have been published.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), indicates the molecule's propensity for intramolecular charge transfer. mdpi.com In studies of various benzothiazole derivatives, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity. mdpi.com For 2-Bromo-N-methylbenzo[d]thiazol-6-amine, this analysis would reveal the distribution of electron density in these frontier orbitals and predict its behavior as an electron donor or acceptor. Without specific calculations, these parameters remain unknown.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For related benzothiazoles, MEP analysis has helped to understand intermolecular interactions. researchgate.netmdpi.com An MEP analysis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine would identify the reactive sites, but such a study has not been reported.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful tools for predicting the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme. These techniques are widely used in drug discovery to screen potential drug candidates. nih.govnih.govresearchgate.net
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net For many benzothiazole derivatives, docking studies have been used to investigate their potential as inhibitors for targets like DNA gyrase or various kinases involved in cancer. nih.govnih.gov A docking study involving 2-Bromo-N-methylbenzo[d]thiazol-6-amine against a relevant biological target could predict its binding mode and affinity, but no such research has been published.
Protein-Ligand Interaction Fingerprints
Following a docking simulation, protein-ligand interaction fingerprints are generated to provide a detailed, two-dimensional summary of the key interactions between the ligand and the protein's binding site. These fingerprints typically map out hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is critical for understanding the basis of molecular recognition and for guiding the optimization of lead compounds. As no docking studies for 2-Bromo-N-methylbenzo[d]thiazol-6-amine have been reported, no interaction fingerprints are available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
There is no available research data from molecular dynamics simulations performed on 2-Bromo-N-methylbenzo[d]thiazol-6-amine. Such studies would be necessary to provide insights into its conformational flexibility, interaction with solvent molecules, and the stability of its three-dimensional structure over time. Without these simulations, a detailed understanding of the compound's dynamic behavior at the atomic level is not possible.
In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness (excluding toxicity)
Similarly, there are no published in silico studies predicting the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) or drug-likeness properties of 2-Bromo-N-methylbenzo[d]thiazol-6-amine. Predictive models like Lipinski's Rule of Five and other computational tools are commonly used to evaluate the potential of a compound as a drug candidate, but the results of such analyses for this specific molecule have not been reported in the literature.
Therefore, data tables and detailed research findings for these specific computational investigations on 2-Bromo-N-methylbenzo[d]thiazol-6-amine cannot be provided.
Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound "2-Bromo-N-methylbenzo[d]thiazol-6-amine" that addresses the detailed pharmacological and biological research applications outlined in your request.
Searches for this specific compound did not yield any studies detailing its antimicrobial or anticancer activities, including mechanistic insights into its potential effects on cell wall assembly, specific enzyme targets like MurB, FtsZ, tyrosine kinases (such as EGFR or IMPDH), or its influence on apoptosis and other cellular pathways.
The broader class of benzothiazole derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. Studies on related compounds, such as various 2-amino-6-bromobenzothiazoles and other substituted benzothiazoles, have indicated potential for antimicrobial and anticancer applications. However, these findings are specific to the studied analogues and cannot be scientifically extrapolated to "2-Bromo-N-methylbenzo[d]thiazol-6-amine" without direct experimental evidence. The structure-activity relationships within the benzothiazole class are complex, and small molecular modifications can lead to significant changes in biological activity and mechanism of action.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested outline for "2-Bromo-N-methylbenzo[d]thiazol-6-amine" due to the absence of specific research on this compound.
To provide a relevant article, research would first need to be conducted on "2-Bromo-N-methylbenzo[d]thiazol-6-amine" to determine its biological properties and mechanisms of action.
Pharmacological and Biological Research Applications: Mechanistic Insights and Structure Activity Relationships Sar
Other Significant Biological Activities and Mechanistic Studies
Anti-inflammatory Mechanisms
Benzothiazole (B30560) derivatives have been identified as promising anti-inflammatory agents, exerting their effects through various molecular mechanisms. nih.gov Research has shown that these compounds can modulate key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
One of the primary mechanisms involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The sEH enzyme is responsible for hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.gov By inhibiting sEH, benzothiazole derivatives can increase the cellular levels of EETs, which helps to resolve inflammation. nih.gov Simultaneously, inhibition of FAAH, an enzyme that degrades the endocannabinoid anandamide, leads to pain relief and further anti-inflammatory effects. nih.gov Structure-activity relationship (SAR) studies of benzothiazole-phenyl analogs have shown that substitutions on the phenyl ring significantly impact potency. For instance, a 2-chloro analog was identified as a highly potent dual inhibitor of human sEH and FAAH. nih.gov
Another significant anti-inflammatory mechanism of benzothiazole derivatives is the suppression of key inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are central to the inflammatory response, and their overproduction is implicated in chronic inflammatory conditions. nih.gov Certain novel benzothiazole derivatives have been shown to significantly inhibit the expression of IL-6 and TNF-α in mouse monocyte macrophages. nih.gov The SAR for this activity indicates that specific substitutions, such as a 6-chloro group combined with a 4-nitrobenzyl group at the 2-amine position, can confer potent dual anti-inflammatory and anticancer activity. nih.gov This is achieved through the inhibition of signaling pathways like AKT and ERK. nih.gov
The anti-inflammatory potential of benzothiazoles is also linked to the incorporation of sulphonamide and carboxamide moieties. nih.gov These modifications have yielded compounds with significant in vivo anti-inflammatory and analgesic activities, comparable to conventional drugs like celecoxib (B62257) but with potentially lower ulcerogenic risk. nih.gov
Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-phenyl analogs (e.g., 2-chloro analog) | Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) | Exhibited low nanomolar inhibition potencies for both enzymes; alleviated acute inflammatory pain in rats. | nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | Inhibition of IL-6 and TNF-α expression; Inhibition of AKT and ERK signaling pathways | Demonstrated significant dual anticancer and anti-inflammatory activities. | nih.gov |
| Benzothiazole derivatives with benzenesulphonamide and carboxamide | Inhibition of carrageenan-induced rat paw oedema | Showed potent anti-inflammatory and analgesic effects with a favorable ulcerogenic profile compared to celecoxib. | nih.gov |
Antiviral Mechanisms (e.g., HIV-1 Capsid Inhibition, Norovirus Replication Interference)
The benzothiazole scaffold is a key feature in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus Type 1 (HIV-1). The viral capsid (CA) protein is a crucial and attractive target for antiviral therapy because its proper assembly and stability are essential for viral infectivity. nih.govnih.gov
The primary antiviral mechanism for several compounds involves binding to the HIV-1 capsid protein, thereby disrupting its function. nih.gov These inhibitors can interfere with the CA-CA interactions necessary for the assembly and maturation of the virus. nih.gov For example, the compound CAP-1 was identified to bind to a site on the N-terminal domain of the HIV-1 capsid protein, leading to the inhibition of capsid assembly in vitro. nih.gov Virus particles that are produced in the presence of such inhibitors often show abnormal core morphologies and varied sizes, rendering them non-infectious. nih.gov This mechanism is distinct from those of other antiretroviral drugs, as it does not interfere with viral entry, reverse transcription, or integration. nih.gov
Another class of inhibitors, benzisothiazolones, which share a related structural core, have been identified as multifunctional inhibitors of the HIV-1 reverse transcriptase (RT). mdpi.com These compounds can inhibit both the DNA polymerase and the Ribonuclease H (RNase H) activities of RT. The RNase H domain of RT is a validated but currently unexploited target for antiretroviral drugs, making these compounds particularly significant. mdpi.com A limited structure-activity relationship analysis showed that substitutions on the benzisothiazolone core could modulate the dual inhibitory activity. mdpi.com
Furthermore, research into dipeptide mimics designed to disrupt the hydrophobic interactions between CA molecules has yielded potent anti-HIV-1 activity. mdpi.com These small molecules are designed to mimic key amino acids (Trp184/Met185) involved in stabilizing the multimeric CA structure. SAR studies have confirmed the importance of specific pharmacophores, such as the indolyl and sulfidyl groups, for antiviral potency. mdpi.com
Table 2: Antiviral Activity of Benzothiazole-Related Compounds
| Compound Class/Name | Viral Target | Mechanism of Action | Reference |
|---|---|---|---|
| CAP-1 | HIV-1 Capsid (CA) Protein | Binds to the N-terminal domain of CA, inhibiting assembly and maturation. | nih.gov |
| GS-CA1 | HIV-1 Capsid (CA) Protein | Binds to the intersubunit interface, exhibiting a dual mechanism by perturbing maturation and inhibiting infection by the incoming mature capsid. | nih.gov |
| Benzisothiazolone Derivatives | HIV-1 Reverse Transcriptase (RT) | Inhibit both the DNA polymerase and Ribonuclease H (RNase H) activities of RT. | mdpi.com |
| MKN-1 (Dipeptide mimic) | HIV-1 Capsid (CA) Protein | Mimics Trp184/Met185 to disrupt hydrophobic interactions crucial for CA multimer stabilization. | mdpi.com |
Anthelmintic Activity Mechanisms
Benzothiazole derivatives have demonstrated significant anthelmintic properties, with a mode of action that appears similar to the structurally related benzimidazole (B57391) anthelmintics. nih.gov This activity is crucial due to the growing challenge of drug-resistant nematode strains. nih.gov
The primary mechanism of action for many benzothiazole and benzimidazole anthelmintics involves the disruption of the parasite's metabolic processes. nih.gov In vitro studies on tapeworms treated with the benzothiazole anthelmintic Tioxanide revealed a significant impact on glucose metabolism. The treated worms absorbed and metabolized much smaller quantities of glucose compared to controls, and their ability to accumulate glucose against a concentration gradient was severely depressed. nih.gov This disruption of energy metabolism is a key factor in the drug's efficacy.
Recent studies on related compounds, such as N-methylbenzo[d]oxazol-2-amine, have used metabolomics to further elucidate the mechanism. nih.govresearchgate.net These analyses showed that the compound significantly altered the metabolism of the parasite Trichinella spiralis. Specifically, it led to an up-regulation of purine (B94841) and pyrimidine (B1678525) metabolism while down-regulating sphingolipid metabolism. nih.govresearchgate.net This indicates that the anthelmintic effect may stem from interference with multiple crucial metabolic pathways beyond just glucose uptake. Molecular docking studies suggested that traditional targets like the tubulin beta chain might not be the primary targets for some of these newer compounds. nih.govresearchgate.net
Structure-activity relationship studies have highlighted the importance of substitutions on the benzothiazole ring. A series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their anthelmintic activity. researchgate.net The results showed that the nature of the substituent at the C6 position (such as bromo, nitro, or methyl groups) influences the compound's effectiveness against various helminths. researchgate.net
Table 3: Anthelmintic Mechanisms of Benzothiazole and Related Compounds
| Compound Class | Proposed Mechanism | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole Anthelmintics (e.g., Tioxanide) | Disruption of glucose metabolism | Significantly depressed glucose absorption and accumulation in tapeworms. | nih.gov |
| N-methylbenzo[d]oxazol-2-amine | Alteration of metabolic pathways | Up-regulated purine and pyrimidine metabolism; down-regulated sphingolipid metabolism in T. spiralis. | nih.govresearchgate.net |
| 2-Amino-6-substituted benzothiazoles | Structure-dependent activity | Substituents at the C6 position (e.g., -Br, -NO2, -CH3) modulate anthelmintic efficacy. | researchgate.net |
Monoamine Oxidase (MAO) Inhibition Mechanisms
Derivatives of benzothiazole have been extensively investigated as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. doaj.orgbohrium.com MAO enzymes are crucial targets for the treatment of neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors) and neuropsychiatric conditions such as depression (MAO-A inhibitors). doaj.orgnih.gov
The mechanism of inhibition involves the binding of the benzothiazole derivative to the active site of the MAO enzyme. The active site of MAO-B contains a substrate cavity that is coated with hydrophobic amino acid side chains and a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com Benzothiazole inhibitors are designed to interact with this site. Molecular docking studies have proposed that these compounds bind within the enzyme's cavity, with specific substitutions on the benzothiazole ring forming key interactions with amino acid residues. mdpi.commdpi.com
The structure-activity relationship for MAO inhibition by benzothiazole derivatives is well-defined. Selectivity for MAO-B over MAO-A is a common and desirable feature of this class of compounds. mdpi.comresearchgate.net
Substitution at C2: The presence of a 2-methyl group on the benzothiazole ring has been shown to result in potent and selective MAO-B inhibition. researchgate.net
Substitution at C6: The addition of alkyloxy groups at the C6 position can produce highly potent MAO-B inhibitors. For example, 6-((3-chlorobenzyl)oxy)benzo[d]thiazole demonstrated an IC50 value in the low nanomolar range (0.0028 µM) for MAO-B. doaj.org
Hydrazone Moiety: Incorporating a hydrazone moiety into the benzothiazole structure has also yielded compounds with significant and selective MAO-B inhibitory activity. bohrium.commdpi.com
The potency of these inhibitors can be remarkable, with some derivatives exhibiting IC50 values for MAO-B that are significantly lower than those of reference drugs. doaj.orgresearchgate.net
Table 4: Monoamine Oxidase (MAO) Inhibition by Benzothiazole Derivatives
| Compound Series | Most Potent Compound Example | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |
|---|---|---|---|---|---|
| Alkyloxy substituted benzothiazoles | 6-((3-chlorobenzyl)oxy)benzo[d]thiazole (1e) | > 10 | 0.0028 | MAO-B selective | doaj.org |
| Benzothiazole-hydrazone derivatives | Compound 3e | > 10 | 0.060 | MAO-B selective | mdpi.com |
| 2-methylbenzo[d]thiazole derivatives | Compound 4d | > 10 | 0.0046 | MAO-B selective | researchgate.net |
| 2,1-benzisoxazole derivatives | Compound 7a | > 10 | 0.017 | MAO-B selective | nih.gov |
Neuroprotective Mechanisms
The neuroprotective effects of benzothiazole derivatives are multifaceted and are often linked to their other biological activities, such as MAO inhibition and antioxidant properties. nih.gov The compound Riluzole (2-amino-6-trifluoromethoxy-benzothiazole) is a well-known example used in the treatment of amyotrophic lateral sclerosis (ALS) for its neuroprotective effects. nih.gov
One key mechanism of neuroprotection is the modulation of glutamate (B1630785) neurotransmission. Riluzole, for instance, acts as a voltage-gated sodium channel blocker and inhibits glutamate release. nih.gov This is significant because excessive glutamate can lead to excitotoxicity, a process that damages and kills nerve cells and is implicated in many neurodegenerative diseases. nih.gov
Another important neuroprotective pathway involves the enhancement of endogenous antioxidant systems. Research has shown that novel benzothiazole analogs can protect neuronal cells from damage induced by reactive oxygen species (ROS). researchgate.netnih.gov These compounds were found to enhance the viability of neuronal cells under conditions of oxidative stress (induced by H2O2). nih.gov The mechanism for this effect was linked to the modulation of catalase, a crucial antioxidant enzyme. researchgate.netnih.gov Several benzothiazole analogs were shown to enhance catalase activity significantly, thereby helping to neutralize ROS and prevent neuronal damage. nih.gov
Furthermore, the potent and selective inhibition of MAO-B by benzothiazole derivatives contributes to their neuroprotective profile. bohrium.com By inhibiting MAO-B, these compounds prevent the breakdown of dopamine (B1211576) in the brain, which is a primary strategy in Parkinson's disease therapy. The enzymatic reaction of MAO also produces hydrogen peroxide, a source of oxidative stress. Therefore, inhibiting MAO-B not only preserves dopamine levels but also reduces the production of neurotoxic ROS. nih.gov
Table 5: Neuroprotective Mechanisms of Benzothiazole Derivatives
| Compound/Class | Mechanism | Effect | Reference |
|---|---|---|---|
| Riluzole | Inhibition of glutamate release; Sodium channel blocking | Reduces excitotoxicity; Used in ALS treatment. | nih.gov |
| Novel benzothiazole analogs (e.g., 6b, 6c, 6d) | Modulation of catalase activity | Enhanced neuronal cell viability and protected against ROS-mediated damage. | researchgate.netnih.gov |
| MAO-B Inhibiting Benzothiazoles | Inhibition of dopamine breakdown and reduction of H2O2 production | Increases dopamine levels and reduces oxidative stress in the brain. | bohrium.comnih.gov |
Antioxidant Activity Mechanisms
Benzothiazole derivatives are recognized for their antioxidant properties, which are crucial for combating oxidative stress, a key factor in numerous diseases, including skin damage and neurodegenerative disorders. nih.govnih.gov The antioxidant mechanisms of these compounds are primarily based on their ability to scavenge free radicals and chelate metal ions.
The main mechanism of antioxidant action for many organic compounds, including benzothiazoles, is acting as primary antioxidants or chain-breaking antioxidants. nih.gov They can donate a hydrogen atom to a free radical, which neutralizes the radical and terminates the chain reaction of oxidation. The resulting benzothiazole radical is often more stable and less reactive, thus preventing further oxidative damage. nih.gov The presence of hydroxyl groups on a phenyl ring attached to the benzothiazole scaffold, creating (hydroxyphenyl)benzothiazole derivatives, significantly enhances this radical-scavenging activity. researchgate.net
Structure-activity relationship studies have shown that the introduction of a lipophilic benzothiazole group can increase the oxidant stability of phenolic compounds and modify their antioxidant activity. researchgate.net The position and number of hydroxyl groups are critical for the radical-scavenging capacity.
Table 6: Antioxidant Mechanisms of Benzothiazole Derivatives
| Compound Class | Mechanism | Key Structural Features | Reference |
|---|---|---|---|
| (Hydroxyphenyl)benzothiazole derivatives | Radical scavenging (Hydrogen donation) | Presence of phenolic hydroxyl groups enhances activity. | researchgate.net |
| General Benzothiazole Derivatives | Primary antioxidants (chain-breaking) | The heterocyclic ring system contributes to radical stabilization. | nih.govnih.gov |
| Multifunctional Benzothiazoles | Synergistic antioxidant and photoprotective effects | Scaffold designed to both scavenge radicals and absorb UV radiation. | nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr
Impact of the C-2 Bromine Substitution on Biological Activity and Molecular Interactions
The substitution at the C-2 position of the benzothiazole (B30560) ring is a critical determinant of its biological activity. The introduction of a bromine atom at this position significantly influences the compound's electronic properties, steric profile, and potential for molecular interactions. Halogen substituents, such as bromine, are known to modulate the activity of benzothiazole derivatives, often enhancing their potency in various biological contexts, including as anticonvulsant agents. pharmacyjournal.in
Influence of the N-Methylamino Group at C-6 on Receptor Binding and Biological Profile
Substitutions at the C-6 position of the benzothiazole scaffold are well-documented to have a profound impact on the biological profile of these compounds. benthamscience.com The presence of an N-methylamino group at this position introduces a basic center and a hydrogen bond donor, which can be crucial for specific interactions with biological targets. The nitrogen atom can participate in hydrogen bonding, either as a donor or an acceptor, which can anchor the ligand within the binding site of a receptor or enzyme.
The methyl group attached to the nitrogen can also contribute to the molecule's lipophilicity and steric bulk, influencing its ability to cross cell membranes and its selectivity for specific targets. For instance, in the context of H3-receptor affinity, substitutions at the C-6 position of the benzothiazole nucleus have been shown to modulate the compound's physicochemical characteristics and, consequently, its binding affinity. nih.gov A quantitative structure-activity relationship (QSAR) analysis of benzothiazole derivatives has indicated that the properties of substituents at this position are critical for optimizing potency. nih.gov
Role of Substituents at Other Positions of the Benzothiazole Scaffold in Modulating Activity
While the substitutions at C-2 and C-6 are of primary interest in 2-Bromo-N-methylbenzo[d]thiazol-6-amine, the potential for modifications at other positions of the benzothiazole ring system provides further opportunities for modulating its biological activity. The benzothiazole scaffold has several active sites, including positions 4, 5, and 7, where the introduction of different functional groups can lead to diverse pharmacological properties. pharmacyjournal.in
For example, studies have shown that the introduction of electron-withdrawing groups like nitro or cyano at the C-6 position can increase antiproliferative activity. nih.gov Similarly, the nature of substituents at other positions can influence a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. benthamscience.comnih.gov The specific placement and physicochemical properties of these substituents can fine-tune the molecule's interaction with its biological target, leading to enhanced potency and selectivity.
Stereochemical Considerations and Conformational Flexibility in Activity
The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are critical for its interaction with biological macromolecules. For benzothiazole derivatives, the planarity of the bicyclic ring system is a key feature, but the substituents can introduce conformational flexibility that may be important for receptor binding.
Computational studies on benzothiazole derivatives have been used to perform conformational analysis and identify the most stable conformers. mdpi.com The dihedral angle between the benzothiazole ring and any aryl substituents can be varied to understand the molecule's preferred spatial orientation. mdpi.com This conformational preference can dictate how the molecule presents its key interacting groups to the binding site of a target protein, thereby influencing its biological activity. While 2-Bromo-N-methylbenzo[d]thiazol-6-amine itself is a relatively rigid molecule, the orientation of the N-methylamino group can have implications for its binding mode.
Ligand Efficiency and Lipophilicity in Relation to Biological Response
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug design for assessing the quality of a compound. LE measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. LipE relates potency to lipophilicity, which is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Future Research Directions and Emerging Trends
Development of Innovative Synthetic Routes for Enhanced Scalability and Sustainability
The future synthesis of 2-Bromo-N-methylbenzo[d]thiazol-6-amine is poised to move towards more scalable and sustainable methods. Current research on benzothiazole (B30560) synthesis emphasizes environmentally benign procedures. mdpi.com Innovative strategies focus on the use of non-toxic catalysts, solvent-free conditions, and catalyst recyclability to improve the green credentials of the synthetic process. mdpi.com For instance, the use of nanorod-shaped ionogels and other heterogeneous catalysts has shown promise in producing high yields of 2-substituted benzothiazoles under mild conditions. mdpi.com
Future synthetic routes for 2-Bromo-N-methylbenzo[d]thiazol-6-amine could adapt these green chemistry principles. The development of one-pot multicomponent reactions, microwave-assisted synthesis, and mechanochemical methods are also promising avenues for enhancing efficiency and reducing waste. rsc.orgnih.gov These modern approaches often lead to shorter reaction times, easier workup procedures, and higher yields compared to traditional methods. nih.gov A key challenge will be the optimization of these reactions to accommodate the specific substituents of 2-Bromo-N-methylbenzo[d]thiazol-6-amine while maintaining scalability for potential industrial applications. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives
| Methodology | Advantages | Potential Application for 2-Bromo-N-methylbenzo[d]thiazol-6-amine |
| Conventional Synthesis | Well-established procedures | Baseline for comparison |
| Green Synthesis (e.g., ionogels, H2O2/HCl) | Environmentally friendly, high yields, recyclable catalysts, mild conditions mdpi.comnih.gov | Development of a sustainable and efficient production process. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields rsc.org | Acceleration of the synthesis for rapid library generation. |
| Mechanochemical Synthesis | Solvent-free, energy-efficient mdpi.com | A highly sustainable and scalable manufacturing process. |
Advanced Mechanistic Elucidation of Novel Biological Activities
Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. pharmacyjournal.inbenthamscience.comtandfonline.com Future research on 2-Bromo-N-methylbenzo[d]thiazol-6-amine will likely focus on screening for novel biological activities and elucidating their underlying mechanisms of action. The structural motifs of this compound suggest potential interactions with various biological targets.
Advanced mechanistic studies could involve identifying specific enzyme targets or cellular pathways modulated by 2-Bromo-N-methylbenzo[d]thiazol-6-amine. For example, many benzothiazole derivatives exert their antimicrobial effects by targeting enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase. nih.govresearchgate.net Similarly, the anticancer properties of some benzothiazoles are attributed to the inhibition of protein kinases or interaction with aryl hydrocarbon receptors. tandfonline.comresearchgate.net Future investigations should employ techniques like molecular docking, proteomics, and transcriptomics to pinpoint the precise molecular interactions and cellular responses to this compound. nih.govresearchgate.net
Rational Design of Highly Selective Molecular Probes and Chemical Tools
The benzothiazole scaffold is a key component in various molecular probes, particularly fluorescent probes, due to its favorable photophysical properties. nih.govmdpi.com Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), for instance, are utilized as excited-state intramolecular proton transfer (ESIPT) fluorophores for detecting specific analytes like hydrogen peroxide. mdpi.com
The rational design of molecular probes based on the 2-Bromo-N-methylbenzo[d]thiazol-6-amine structure is a promising area for future research. By strategically modifying the compound, it may be possible to develop highly selective probes for various ions, reactive oxygen species, or even specific biomolecules. mdpi.com Theoretical studies using density functional theory (DFT) can aid in predicting the photophysical properties of new derivatives and guide the synthesis of probes with desired characteristics, such as large Stokes shifts and high sensitivity. nih.gov These chemical tools could have significant applications in bioimaging and diagnostics.
Exploration of New Target Pathways and Therapeutic Areas
The diverse biological activities reported for benzothiazole derivatives suggest that 2-Bromo-N-methylbenzo[d]thiazol-6-amine could be effective in multiple therapeutic areas. pharmacyjournal.injchemrev.com While existing research has focused on areas like cancer and infectious diseases, future exploration could uncover novel applications. tandfonline.compcbiochemres.com
One emerging area is the development of multitargeted-directed ligands (MTDLs) for complex multifactorial diseases like Alzheimer's. nih.gov Benzothiazole derivatives have been investigated as ligands for histamine (B1213489) H3 receptors and inhibitors of enzymes like acetylcholinesterase and monoamine oxidase-B, which are relevant to Alzheimer's disease pathology. nih.gov Future research could assess the potential of 2-Bromo-N-methylbenzo[d]thiazol-6-amine and its analogues to modulate these or other pathways involved in neurodegenerative disorders. The versatility of the benzothiazole scaffold allows for the design of compounds that can interact with multiple targets, potentially offering improved therapeutic efficacy. jchemrev.comnih.gov
Table 2: Potential Therapeutic Areas for 2-Bromo-N-methylbenzo[d]thiazol-6-amine
| Therapeutic Area | Potential Targets | Rationale based on Benzothiazole Derivatives |
| Oncology | Protein kinases, Carbonic anhydrase, Topoisomerase-IIα tandfonline.comuokerbala.edu.iq | Broad-spectrum anticancer activity is a known feature of the benzothiazole class. tandfonline.com |
| Infectious Diseases | DNA gyrase, Dihydrofolate reductase, Dihydroorotase nih.govresearchgate.net | Benzothiazoles have shown potent antibacterial and antifungal activity. nih.gov |
| Neurodegenerative Diseases | Histamine H3 receptor, Acetylcholinesterase, Monoamine oxidase-B nih.gov | The scaffold is suitable for developing multi-target ligands for diseases like Alzheimer's. nih.gov |
| Diabetes | Aldose reductase researchgate.net | Benzothiazole derivatives have been developed as potential antidiabetic agents. researchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory properties are well-documented for this class of compounds. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of 2-Bromo-N-methylbenzo[d]thiazol-6-amine. nih.govmdpi.com AI can significantly accelerate the drug discovery process by identifying hit and lead compounds, optimizing molecular structures, and predicting biological activities and pharmacokinetic properties. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 2-Bromo-N-methylbenzo[d]thiazol-6-amine?
- Methodological Answer : The compound can be synthesized via bromination of precursor benzothiazole derivatives. A typical procedure involves diazotization of 6-nitrobenzo[d]thiazol-2-amine followed by bromine substitution (e.g., using CuSO₄/NaCl under acidic conditions) to introduce the bromine atom. Subsequent methylation at the amine group can be achieved via reductive alkylation or nucleophilic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) . Key Steps :
- Diazotization and bromination (75% yield reported for analogous reactions) .
- Methylation under basic conditions (DMF, K₂CO₃, 60–70°C) .
Q. How is 2-Bromo-N-methylbenzo[d]thiazol-6-amine characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray crystallography : Use SHELX or ORTEP-III for structural refinement. Single crystals are grown via slow evaporation in ethanol, and data collection is performed at 100 K .
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ reveal characteristic shifts:
- H: δ 3.3–3.5 ppm (N–CH₃), δ 7.5–8.5 ppm (aromatic protons) .
- C: δ 35–40 ppm (N–CH₃), δ 110–150 ppm (aromatic carbons) .
- HRMS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 257.0) .
Q. What are the typical substitution reactions involving the bromine atom?
- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or Suzuki coupling:
- SNAr : React with amines (e.g., morpholine) in DMF at 80°C for 12–24 hours .
- Suzuki Coupling : Use Pd(PPh₃)₄, arylboronic acids, and Na₂CO₃ in DMF/H₂O (150°C, microwave, 1 hour) to form biaryl derivatives (58–99% yields reported) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of 2-Bromo-N-methylbenzo[d]thiazol-6-amine?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model:
Q. What are the applications of 2-Bromo-N-methylbenzo[d]thiazol-6-amine in fluorescent probes?
- Methodological Answer : The compound serves as a precursor for fluorophores via condensation with aldehydes (e.g., 4-methoxybenzaldehyde):
- Synthesis : React with aldehydes in DMF/KOH (12 hours, RT) to form styryl derivatives (65% yield) .
- Fluorescence : Derivatives exhibit λem = 450–550 nm (quantum yield Φ = 0.3–0.6) in solid state, suitable for bioimaging .
Key Data :
| Derivative | λabs (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Styryl | 360 | 480 | 120 |
Q. How is this compound utilized in enzyme inhibition studies?
- Methodological Answer : As a kinase inhibitor scaffold:
- ATP-Competitive Binding : Modify the bromine site to introduce fluorinated groups (e.g., 2-fluoroethoxy via NaH/THF) for F-labeling .
- Biological Assays : Test IC₅₀ values against CDC2-like kinases using Reaction Biology’s HotSpot platform (IC₅₀ = 0.1–10 µM reported) .
Key Research Findings
- The bromine atom’s reactivity enables diverse functionalization, making the compound a versatile intermediate in medicinal chemistry .
- Fluorescent derivatives exhibit strong solid-state emission, useful for polymer-based sensors .
- DFT studies confirm the electrophilic character of the bromine site, aligning with experimental substitution kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
